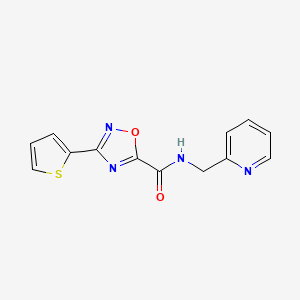![molecular formula C21H24ClNO5S B6079878 methyl 2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}benzoate](/img/structure/B6079878.png)
methyl 2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MCL-1 inhibitor, and it has shown promising results in the treatment of cancer and other related diseases.
Wirkmechanismus
MCL-1 inhibitor exerts its therapeutic effects by selectively binding to the BH3-binding groove of MCL-1, thereby preventing its interaction with pro-apoptotic proteins. This leads to the activation of the apoptotic pathway and subsequent cell death in cancer cells.
Biochemical and Physiological Effects:
MCL-1 inhibitor has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, thereby enhancing the effectiveness of these treatments. In addition, MCL-1 inhibitor has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MCL-1 inhibitor has several advantages for lab experiments, including its high selectivity and potency towards MCL-1. However, its limited solubility in aqueous solutions and potential toxicity at high doses are some of the limitations that need to be considered.
Zukünftige Richtungen
The potential therapeutic applications of MCL-1 inhibitor are vast, and several future directions can be explored. These include the development of more potent and selective MCL-1 inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anti-cancer agents. Furthermore, the potential use of MCL-1 inhibitor in the treatment of other diseases, such as inflammatory and autoimmune diseases, can also be explored.
Conclusion:
In conclusion, MCL-1 inhibitor is a promising compound that has shown potential therapeutic applications in the treatment of cancer and other related diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Further research is needed to explore its full potential and pave the way for its clinical application.
Synthesemethoden
The synthesis of MCL-1 inhibitor involves several steps, including the reaction of 3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidine with benzenesulfonyl chloride and the subsequent reaction with methyl 2-hydroxybenzoate. The final product is obtained through purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
MCL-1 inhibitor has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein MCL-1. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
methyl 2-[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO5S/c1-28-20(25)18-8-2-3-9-19(18)29(26,27)23-11-5-10-21(14-23,15-24)13-16-6-4-7-17(22)12-16/h2-4,6-9,12,24H,5,10-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMQQLPIDYOBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-chloro-2-methylphenyl){1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6079806.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B6079814.png)
![ethyl [(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetate](/img/structure/B6079822.png)
![[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6079834.png)

![ethyl 3,5-dimethyl-4-{[4-(6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]carbonyl}-1H-pyrrole-2-carboxylate](/img/structure/B6079854.png)
![5-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6079861.png)

![4-[(3-methoxy-1-piperidinyl)carbonyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine](/img/structure/B6079869.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}-N-(2-iodophenyl)acetamide](/img/structure/B6079883.png)
![N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6079898.png)
